molecular formula C13H19ClF3N3O B1372100 1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride CAS No. 1185160-84-2

1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride

Cat. No.: B1372100
CAS No.: 1185160-84-2
M. Wt: 325.76 g/mol
InChI Key: HDBSROYOJITWOF-UHFFFAOYSA-N
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Description

1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and a pyridine ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Pyridine Ring: The pyridine ring is attached via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

    Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of coupling reactions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-1-(pyridin-3-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride
  • 1-(2-Amino-1-(pyridin-2-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride
  • 1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(methyl)piperidin-4-OL hydrochloride

Uniqueness

1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-amino-1-pyridin-4-ylethyl)-4-(trifluoromethyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O.ClH/c14-13(15,16)12(20)3-7-19(8-4-12)11(9-17)10-1-5-18-6-2-10;/h1-2,5-6,11,20H,3-4,7-9,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBSROYOJITWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(CN)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride
Reactant of Route 2
1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride
Reactant of Route 3
1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride
Reactant of Route 4
1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride
Reactant of Route 5
1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride
Reactant of Route 6
1-(2-Amino-1-(pyridin-4-YL)ethyl)-4-(trifluoromethyl)piperidin-4-OL hydrochloride

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